Ticarcillin disodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ticarcillin disodium salt is a semisynthetic antibiotic derived from penicillin. It belongs to the class of carboxypenicillins and is known for its broad spectrum of bactericidal activity against many gram-positive and gram-negative aerobic and anaerobic bacteria . It is particularly effective against Pseudomonas aeruginosa and Proteus vulgaris . This compound is often used in combination with clavulanate to enhance its efficacy .

Métodos De Preparación

Ticarcillin disodium salt is synthesized through a series of chemical reactions starting from penicillin. The synthetic route involves the acylation of the penicillin nucleus with a carboxy-3-thienylacetyl group . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the acylation process. Industrial production methods focus on optimizing yield and purity, often involving crystallization and filtration steps to obtain the final product .

Análisis De Reacciones Químicas

Ticarcillin disodium salt undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form penicilloic acid.

Aplicaciones Científicas De Investigación

Antibiotic Development

Ticarcillin disodium salt plays a crucial role in the formulation of broad-spectrum antibiotics. It is particularly effective against Gram-negative bacteria, making it essential in pharmaceutical research and development. The compound's efficacy against resistant strains has led to its inclusion in combination therapies, enhancing the overall effectiveness of antibiotic treatments .

Infection Treatment

In clinical settings, this compound is commonly used to treat infections caused by Pseudomonas aeruginosa and other resistant bacteria. Its application is vital in managing severe infections, especially in immunocompromised patients or those with chronic conditions like cystic fibrosis .

Case Study: Efficacy Against Pseudomonas aeruginosa

A study involving patients with cystic fibrosis demonstrated that ticarcillin disodium effectively reduced bacterial load when administered in conjunction with other antibiotics. The combination therapy was particularly beneficial in cases where traditional antibiotics had failed .

Combination Therapy

Ticarcillin disodium is often combined with clavulanate potassium to combat β-lactamase-producing bacteria. Clavulanate acts as a β-lactamase inhibitor, preventing the breakdown of ticarcillin and enhancing its antimicrobial activity. This combination has shown significant improvements in treatment outcomes for infections caused by resistant strains .

Data Table: MIC Values for Ticarcillin Alone vs. Combination Therapy

| Bacterial Strain | MIC (µg/mL) Ticarcillin | MIC (µg/mL) Ticarcillin + Clavulanate |

|---|---|---|

| Enterobacteriaceae | ≥64 | ≤0.5 |

| Haemophilus influenzae | ≥64 | ≤0.5 |

| Staphylococcus aureus | ≥64 | ≤0.5 |

Veterinary Medicine

This compound is also utilized in veterinary medicine to treat bacterial infections in animals, including livestock and pets. Its broad-spectrum activity ensures effective treatment across various species, contributing to animal health and productivity .

Research in Pharmacology

In pharmacological research, this compound is employed to study bacterial resistance mechanisms. Researchers utilize this compound to develop new therapeutic strategies and improve existing treatments against resistant bacterial strains .

Case Study: Mechanisms of Resistance

A laboratory study investigated the resistance mechanisms of Pseudomonas aeruginosa to this compound. The findings indicated that modifications in bacterial cell wall synthesis were the primary cause of resistance, prompting further research into alternative treatment strategies .

Mecanismo De Acción

The principal mechanism of action of ticarcillin disodium salt revolves around its ability to inhibit the cross-linking of peptidoglycan during bacterial cell wall synthesis . This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death when the bacteria attempt to divide . The molecular targets involved are penicillin-binding proteins, which are essential for cell wall synthesis .

Comparación Con Compuestos Similares

Ticarcillin disodium salt is similar to other carboxypenicillins such as carbenicillin and piperacillin . it is unique in its enhanced activity against Pseudomonas aeruginosa and its ability to be combined with clavulanate to overcome β-lactamase resistance . Other similar compounds include ampicillin and amoxicillin, which also belong to the β-lactam class but differ in their spectrum of activity and resistance profiles .

Propiedades

Fórmula molecular |

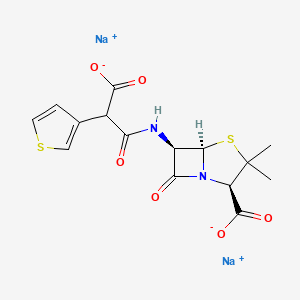

C15H14N2Na2O6S2 |

|---|---|

Peso molecular |

428.4 g/mol |

Nombre IUPAC |

disodium;(2R,5R,6R)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7?,8-,9-,12-;;/m1../s1 |

Clave InChI |

ZBBCUBMBMZNEME-JKBWWGIOSA-L |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES isomérico |

CC1([C@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

SMILES canónico |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.